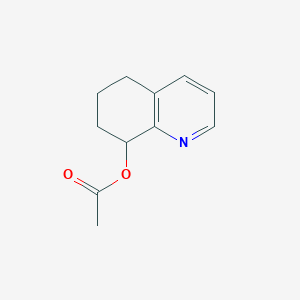

5,6,7,8-Tetrahydroquinolin-8-yl acetate

Übersicht

Beschreibung

5,6,7,8-Tetrahydroquinolin-8-yl acetate is a chiral tetrahydroquinoline derivative characterized by an acetyloxy group (-OAc) at the 8-position of the partially saturated quinoline ring. Its synthesis is achieved via lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol, yielding enantiomerically pure (R)-5,6,7,8-tetrahydroquinolin-8-yl acetate in excellent yields . This enzymatic method highlights its synthesis as a green chemistry approach. The compound serves as a key intermediate for further functionalization, such as methanolysis to produce thioethers or substitution reactions to generate enantiopure derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinolin-8-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzyl alcohol with acetic anhydride in the presence of a catalyst to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Substituted tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials with unique properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 5,6,7,8-tetrahydroquinolin-8-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The pathways involved can include the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations

Synthetic Efficiency: 5,6,7,8-Tetrahydroquinolin-8-yl acetate achieves near-quantitative yields via enzymatic methods, outperforming tert-butyl carbamate derivatives (52–63%) . Harsher methods, such as ozonolysis for 5,6,7,8-tetrahydroquinolin-8-one, are required for ketone derivatives .

Structural and Conformational Differences: The acetate’s acetyloxy group introduces steric and electronic effects distinct from electron-withdrawing ketones (e.g., 8-one) or basic amines (e.g., 8-NH₂). Crystal data for 5,6,7,8-tetrahydroquinolin-8-one reveal a planar pyridine ring and sofa conformation of the cyclohexene ring, while structural data for the acetate remain unreported .

Biological and Functional Applications: The acetate is primarily an intermediate, whereas tert-butyl carbamate derivatives exhibit anti-HIV activity as CXCR4 antagonists .

Physical Properties :

Biologische Aktivität

5,6,7,8-Tetrahydroquinolin-8-yl acetate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a tetrahydroquinoline core with an acetate group at the 8th position, which influences its reactivity and biological activity. This structure allows for further derivatization, enhancing its potential as a versatile intermediate in synthetic chemistry.

This compound interacts with specific molecular targets such as enzymes and receptors. Its mechanism of action includes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, potentially leading to antiproliferative effects. It has been suggested that it can modulate pathways like the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth and survival.

- Antimicrobial Activity : Preliminary studies indicate its effectiveness against various microbial strains, showcasing its potential as an antimicrobial agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Notable findings include:

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. For instance, it demonstrated selective cytotoxicity against human MCF-7 breast cancer cells with IC values ranging from 6.7 µM to 26.9 µM in different assays .

- Mechanisms of Action : The compound's ability to induce apoptosis in cancer cells has been documented. Studies suggest that it may activate intrinsic apoptotic pathways by modulating mitochondrial membrane potential and increasing the release of cytochrome c .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated significant inhibition of pathogenic strains commonly associated with hospital-acquired infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions under controlled conditions. A common method includes the reaction of 2-aminobenzyl alcohol with acetic anhydride. The ability to derive enantiomerically pure compounds from this precursor enhances its applicability in drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5,6,7,8-Tetrahydroquinolin-8-yl acetate and its derivatives?

- Methodological Answer : Synthesis often involves functionalizing the amine or hydroxyl groups of the tetrahydroquinoline core. For example, N-alkylation using alkyl halides introduces substituents at the nitrogen atom . Ozonolysis of precursors like 8-benzylidene-5,6,7,8-tetrahydroquinoline can yield ketone intermediates, which are further reduced or acetylated to form derivatives . Reaction optimization (e.g., solvent selection, temperature) is critical for improving yield and purity.

Q. How can researchers confirm the structural integrity and purity of synthesized tetrahydroquinoline derivatives?

- Methodological Answer : A combination of X-ray crystallography (for 3D conformation) and NMR spectroscopy (for proton/carbon environments) is essential. For crystallography, SHELXL software refines data to resolve bond lengths, angles, and ring conformations (e.g., sofa conformation in cyclohexene rings) . NMR analysis (¹H, ¹³C, 2D-COSY) identifies stereochemistry and detects impurities. Vibrational circular dichroism (VCD) further validates enantiomeric purity in chiral derivatives .

Advanced Research Questions

Q. What strategies address challenges in obtaining enantiomerically pure tetrahydroquinoline derivatives?

- Methodological Answer : Racemic mixtures are resolved using chiral resolving agents (e.g., tartaric acid derivatives) or asymmetric catalysis with chiral auxiliaries . For example, iron(II) complexes with chiral tetrahydroquinoline ligands can induce stereoselectivity during polymerization. Post-synthesis, high-performance liquid chromatography (HPLC) with chiral columns separates enantiomers, while electronic circular dichroism (ECD) confirms optical activity .

Q. How do tetrahydroquinoline-based metal complexes catalyze ring-opening polymerization (ROP) of ε-caprolactone?

- Methodological Answer : Iron(II) complexes with tetrahydroquinoline ligands operate via a coordination-insertion mechanism . The metal center activates the monomer by coordinating its carbonyl group, facilitating nucleophilic attack by the growing polymer chain. Kinetic studies (e.g., monitoring monomer conversion via FTIR) and molecular weight analysis (GPC) optimize catalyst loading and reaction conditions . Modifying ligand substituents (e.g., diphenylphosphinoethyl arms) enhances catalytic activity and polymer molecular weight .

Q. What role does pseudosymmetry play in X-ray crystallographic analysis of tetrahydroquinoline derivatives?

- Methodological Answer : Pseudosymmetry in crystal structures (e.g., higher apparent symmetry in space group Pnma) can complicate refinement. SHELXL merges Friedel pairs to mitigate ambiguity, while PLATON software identifies pseudosymmetry artifacts . Researchers must validate absolute configurations using Flack parameters or anomalous dispersion effects, particularly for chiral centers .

Q. Data Contradictions and Resolution

- Synthetic Routes : emphasizes N-alkylation for amine derivatives, while highlights ozonolysis for ketone intermediates. These are complementary rather than contradictory, reflecting diverse pathways for functionalization.

- Catalytic Mechanisms : While attributes ROP activity to iron(II) complexes, other studies (not cited here) may propose alternative metals. Researchers should compare turnover frequencies (TOF) and activation barriers across metal-ligand systems.

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEIQTRPDDPVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481318 | |

| Record name | 8-acetoxy-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14631-47-1 | |

| Record name | 8-acetoxy-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.